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molecular formula C9H11N3O B1321475 1-(Pyridin-2-yl)piperazin-2-one CAS No. 345310-98-7

1-(Pyridin-2-yl)piperazin-2-one

Cat. No. B1321475
M. Wt: 177.2 g/mol
InChI Key: YAXQKAGUVNHYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07144887B2

Procedure details

A stirred suspension of 2-(2-hydroxyethylamino)-N-pyridin-2-yl-acetamide (0.17 g, 0.87 mmol) under an inert atmosphere in THF (3 mL) was cooled to 0–5° C. Tributyl phosphine (0.32 mL, 1.15 mmol) was added followed by a solution of di-tert-butylazodicarboxylate (0.29 g, 1.23 mmol) in THF (3 mL) dropwise over 15 min. After a further 15 min. the mixture was warmed to 40° C. and a hydrogen chloride solution in diethylether (1M, 1.8 mL) added to produce a precipitate. The mixture was cooled to 0–5° C. and the solids filtered off to give a hydroscopic product. This was dissolved in MeOH—NH3 and chromatographed on silica gel, eluting with DCM:MeOH (100:0 to 90:10), to afford the title compound (100 mg, 65%) as a colourless solid. 1H NMR (360 MHz, d6-DMSO) δ 2.85 (1H, br s), 3.01 (2H, t, J=5.5 Hz), 3.44 (2H, s), 3.82 (2H, t, J=5.5 Hz), 7.17–7.22 (1H, m), 7.75–7.86 (2H, m), 8.41–8.45 (1H, m). MS (ES+) 178 (M+1).
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0.29 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.8 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
65%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][NH:4][CH2:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)=[O:7].C(P(CCCC)CCCC)CCC.CC(OC(/N=N/C(OC(C)(C)C)=O)=O)(C)C.Cl>C1COCC1.C(OCC)C.CO.N>[N:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[N:8]1[CH2:2][CH2:3][NH:4][CH2:5][C:6]1=[O:7] |f:6.7|

Inputs

Step One
Name
Quantity
0.17 g
Type
reactant
Smiles
OCCNCC(=O)NC1=NC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.32 mL
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Step Three
Name
Quantity
0.29 g
Type
reactant
Smiles
CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.8 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0–5° C
CUSTOM
Type
CUSTOM
Details
to produce a precipitate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0–5° C.
FILTRATION
Type
FILTRATION
Details
the solids filtered off
CUSTOM
Type
CUSTOM
Details
to give a hydroscopic product
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel
WASH
Type
WASH
Details
eluting with DCM:MeOH (100:0 to 90:10)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1C(CNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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